molecular formula C12H10ClNO3S2 B5804294 N-(3-acetylphenyl)-5-chloro-2-thiophenesulfonamide

N-(3-acetylphenyl)-5-chloro-2-thiophenesulfonamide

Cat. No. B5804294
M. Wt: 315.8 g/mol
InChI Key: GWKFWDAXOLGQPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves routes that prioritize efficiency, yield, and purity. For example, a highly efficient and simple route to synthesize related sulfonamide compounds under base conditions has been reported, offering excellent yields, short reaction times, and high purity. Such methods typically utilize 1H-NMR, FT-IR, and UV-Vis spectroscopy for structural elucidation, and crystal structures are often determined by single crystal X-ray structure analysis (Kobkeatthawin et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by their V-shape conformation, with dihedral angles formed between substituted benzene rings. Crystal packing involves N–H···O and C–H···O hydrogen bonds, along with weak C−H···O, C−Cl···π, and π···π interactions, stabilizing the crystal structure (Kobkeatthawin et al., 2017).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, including cyclization and rearrangement. The chemical reactivity can be tailored to yield novel compounds with significant biological activities. Such derivatives have been explored for their antibacterial and antifungal properties through modifications in their molecular structure (Baranovskyi et al., 2018).

Mechanism of Action

Target of Action

N-(3-acetylphenyl)-5-chloro-2-thiophenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to have antibacterial properties and are commonly used worldwide . They exhibit their antibacterial activity by inhibiting the synthesis of folic acid in bacteria, which is crucial for the bacteria’s growth and reproduction .

Mode of Action

Sulfonamides, in general, are structural analogs of para-aminobenzoic acid (paba), a substrate of the enzyme dihydropteroate synthetase involved in the synthesis of folic acid . They inhibit this enzyme, thereby blocking the synthesis of folic acid in bacteria .

Biochemical Pathways

By inhibiting the synthesis of folic acid, sulfonamides disrupt various biochemical pathways in bacteria that depend on folic acid, such as the synthesis of nucleic acids and proteins. This disruption affects the bacteria’s ability to grow and reproduce, effectively stopping the bacterial infection .

Pharmacokinetics

Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of N-(3-acetylphenyl)-5-chloro-2-thiophenesulfonamide is the inhibition of bacterial growth and reproduction. This is achieved by blocking the synthesis of folic acid, which is essential for the bacteria’s survival .

Action Environment

The action of N-(3-acetylphenyl)-5-chloro-2-thiophenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of bacterial resistance can affect the compound’s efficacy. Additionally, the compound’s stability could be affected by factors such as temperature and pH .

properties

IUPAC Name

N-(3-acetylphenyl)-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S2/c1-8(15)9-3-2-4-10(7-9)14-19(16,17)12-6-5-11(13)18-12/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKFWDAXOLGQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-5-chlorothiophene-2-sulfonamide

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